molecular formula C19H16Cl2N4O5S B2414390 2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide CAS No. 302951-67-3

2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2414390
CAS No.: 302951-67-3
M. Wt: 483.32
InChI Key: SEFRLGPVPMNGIM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes dichlorobenzamide and dimethoxypyrimidinylsulfamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide, followed by coupling with 2,6-dimethoxypyrimidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the oxidative burst in phagocytes, which is a key process in the inflammatory response. This inhibition is achieved through the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(4-(2,6-dimethoxypyrimidin-4-ylsulfamoyl)phenyl)benzamide: Similar structure but with different substitution patterns.

    2,5-dichloro-N-(4-(2,6-dimethyl-4-pyrimidinyl)sulfamoyl)phenylbenzamide: Contains dimethyl instead of dimethoxy groups.

Uniqueness

2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of dichlorobenzamide and dimethoxypyrimidinylsulfamoyl groups, which confer distinct chemical and biological properties. Its ability to modulate inflammatory responses and oxidative stress sets it apart from other similar compounds .

Properties

IUPAC Name

2,5-dichloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O5S/c1-29-17-10-16(23-19(24-17)30-2)25-31(27,28)13-6-4-12(5-7-13)22-18(26)14-9-11(20)3-8-15(14)21/h3-10H,1-2H3,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFRLGPVPMNGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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